molecular formula C28H28N4O4 B1665321 1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5 CAS No. 219705-77-8

1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5

Cat. No.: B1665321
CAS No.: 219705-77-8
M. Wt: 484.5 g/mol
InChI Key: GEVQMCFWDDZLMU-UHFFFAOYSA-N
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Description

ATZ 1993 is a nonpeptide compound that acts as an antagonist for endothelin receptor subtype A and endothelin receptor subtype B. It is known for its potential in research related to intimal hyperplasia, particularly after balloon denudation of the carotid artery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATZ 1993 involves multiple steps, including the formation of specific chemical bonds and the introduction of functional groups. The detailed synthetic route is proprietary and involves advanced organic synthesis techniques.

Industrial Production Methods: Industrial production of ATZ 1993 requires stringent control of reaction conditions to ensure high purity and yield. The process typically involves large-scale organic synthesis, purification, and quality control measures to meet research-grade standards.

Types of Reactions:

    Oxidation: ATZ 1993 can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can modify the functional groups within ATZ 1993, potentially affecting its binding affinity to endothelin receptors.

    Substitution: Substitution reactions can introduce different functional groups into the ATZ 1993 molecule, potentially enhancing or diminishing its biological activity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ATZ 1993.

Scientific Research Applications

ATZ 1993 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study endothelin receptor interactions and signaling pathways.

    Biology: Investigates the role of endothelin receptors in various biological processes, including vascular function and cell proliferation.

    Medicine: Potential therapeutic applications in conditions involving endothelin receptor dysregulation, such as hypertension and atherosclerosis.

    Industry: Utilized in the development of new pharmaceuticals targeting endothelin receptors.

Mechanism of Action

ATZ 1993 exerts its effects by binding to endothelin receptor subtype A and endothelin receptor subtype B, thereby blocking the action of endothelin, a potent vasoconstrictor. This inhibition can reduce vascular smooth muscle cell proliferation and intimal hyperplasia, particularly after vascular injury .

Comparison with Similar Compounds

    Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

    Ambrisentan: Selective for endothelin receptor subtype A, used for similar therapeutic purposes.

Comparison: ATZ 1993 is unique in its dual antagonistic action on both endothelin receptor subtype A and endothelin receptor subtype B, whereas compounds like ambrisentan are selective for one subtype. This dual action may provide broader therapeutic benefits in conditions involving endothelin receptor dysregulation.

Properties

CAS No.

219705-77-8

Molecular Formula

C28H28N4O4

Molecular Weight

484.5 g/mol

IUPAC Name

1-[1-(3-ethoxyphenyl)propyl]-7-(pyrimidin-5-ylmethoxy)-4,5-dihydrobenzo[g]indazole-3-carboxylic acid

InChI

InChI=1S/C28H28N4O4/c1-3-25(20-6-5-7-21(13-20)35-4-2)32-27-23-11-9-22(36-16-18-14-29-17-30-15-18)12-19(23)8-10-24(27)26(31-32)28(33)34/h5-7,9,11-15,17,25H,3-4,8,10,16H2,1-2H3,(H,33,34)

InChI Key

GEVQMCFWDDZLMU-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O

Canonical SMILES

CCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-carboxy-4,5-dihydro-1-(1-(3-ethoxyphenyl)propyl)-7-(5-pyrimidinyl)met hoxy-(1H)-benz(g)indazole
ATZ 1993
ATZ-1993
ATZ1993

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5
Reactant of Route 2
Reactant of Route 2
1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5
Reactant of Route 3
Reactant of Route 3
1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5
Reactant of Route 4
1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5
Reactant of Route 5
Reactant of Route 5
1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5
Reactant of Route 6
1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5

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